molecular formula C14H17N3O4S2 B4882753 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No. B4882753
M. Wt: 355.4 g/mol
InChI Key: KCELPTUGZHWRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine, also known as DNMDP, is a compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

The sigma-1 receptor is a transmembrane protein that is localized to the endoplasmic reticulum and plasma membrane. It is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine acts as a potent and selective antagonist of the sigma-1 receptor, which results in the inhibition of its downstream signaling pathways.
Biochemical and Physiological Effects
1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has also been shown to have analgesic effects by modulating the release of endogenous opioids. Additionally, 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has been shown to have potential as an antipsychotic agent by modulating the release of dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for more precise and accurate experiments. However, one limitation of using 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for research on 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine. One direction is to further investigate its potential as an antipsychotic and analgesic agent. Another direction is to investigate its potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential toxicity of 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine and its effects on various organ systems.

Synthesis Methods

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride to form 3,5-dimethyl-4-isoxazolecarbonyl chloride. The resulting compound is then reacted with piperazine and 2-thiophenesulfonyl chloride to form 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine.

Scientific Research Applications

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has been used in various scientific research studies due to its potential as a pharmacological tool. It has been found to act as a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has also been shown to have potential as an antipsychotic and analgesic agent.

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-10-13(11(2)21-15-10)14(18)16-5-7-17(8-6-16)23(19,20)12-4-3-9-22-12/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCELPTUGZHWRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

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